molecular formula C25H32Cl2N2O B15134463 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride CAS No. 2748485-30-3

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride

Cat. No.: B15134463
CAS No.: 2748485-30-3
M. Wt: 447.4 g/mol
InChI Key: IYFDUJXJZRBNIX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Substitution Reactions: Introduction of the phenethyl group and the 4-chlorophenyl group through substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives.

    Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dechlorinated analogs.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclohexanecarboxamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide

Uniqueness

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride is unique due to its specific structural features, such as the cyclopentanecarboxamide group, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

2748485-30-3

Molecular Formula

C25H32Cl2N2O

Molecular Weight

447.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride

InChI

InChI=1S/C25H31ClN2O.ClH/c26-22-10-12-23(13-11-22)28(25(29)21-8-4-5-9-21)24-15-18-27(19-16-24)17-14-20-6-2-1-3-7-20;/h1-3,6-7,10-13,21,24H,4-5,8-9,14-19H2;1H

InChI Key

IYFDUJXJZRBNIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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